molecular formula C14H15NO3S B344941 Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate CAS No. 865593-59-5

Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate

Cat. No.: B344941
CAS No.: 865593-59-5
M. Wt: 277.34g/mol
InChI Key: NGCYTUZDWZBMJJ-UHFFFAOYSA-N
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Description

Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates It features a pyridine ring attached to a 2,3,4-trimethylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of pyridine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding sulfonamide .

Scientific Research Applications

Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism by which Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Pyridin-2-yl benzenesulfonate: Lacks the methyl groups, which may affect its reactivity and solubility.

    2,3,4-Trimethylbenzenesulfonate: Lacks the pyridine ring, which may reduce its potential for biological interactions.

Uniqueness: Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate is unique due to the presence of both the pyridine ring and the 2,3,4-trimethylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced solubility and the ability to participate in diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications .

Biological Activity

Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate (PTBS) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

PTBS is characterized by a pyridine ring substituted with a sulfonate group and a trimethylbenzene moiety. The presence of these functional groups contributes to its solubility and ability to interact with biological macromolecules.

The biological activity of PTBS is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. The sulfonate group is known to enhance the compound's interaction with proteins, potentially allowing for selective inhibition of key enzymes involved in disease processes.

  • Enzyme Inhibition : PTBS has shown potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell proliferation and survival. The inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Antiviral Activity : Research indicates that compounds similar to PTBS exhibit antiviral properties by disrupting viral replication processes. This mechanism may involve the inhibition of viral proteases or polymerases, making PTBS a candidate for further antiviral studies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits PI3K pathways involved in cancer
Antiviral ActivityPotential activity against viral replication
Anticancer ActivityInduces apoptosis in cancer cell lines

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that PTBS exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). At concentrations around 17 µM, PTBS induced apoptosis, suggesting its potential as an anticancer agent .
  • Antiviral Studies : A recent study explored the antiviral effects of pyridine-based compounds against SARS-CoV-2. The results indicated that these compounds could inhibit viral replication in vitro, highlighting the need for further investigation into the antiviral potential of PTBS .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine and sulfonate groups can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic system enhances enzyme inhibition potency .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of PTBS to various target proteins. These studies reveal that PTBS can effectively bind to the ATP-binding pocket of PI3K, forming critical interactions that stabilize the enzyme-inhibitor complex .

Properties

IUPAC Name

pyridin-2-yl 2,3,4-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-7-8-13(12(3)11(10)2)19(16,17)18-14-6-4-5-9-15-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCYTUZDWZBMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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